N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14(12-17-13-16-6-4-5-7-19(16)26-17)21-20(23)15-8-10-18(11-9-15)27(24,25)22(2)3/h4-11,13-14H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBOLBZCHEUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzofuran Formation
The 1-benzofuran-2-yl moiety is typically synthesized via transition-metal-catalyzed cyclization. A ruthenium-catalyzed reaction between ortho-hydroxybenzoic acids and alkynes offers a high-yield route (75–91%) under aerobic conditions. For instance, m-hydroxybenzoic acid derivatives undergo C–H alkenylation followed by oxygen-induced annulation in γ-valerolactone (GVL) solvent. Electron-donating substituents (e.g., CH₃, OCH₃) enhance reaction efficiency compared to electron-withdrawing groups (e.g., Cl, CF₃).
Propan-2-yl Side Chain Introduction
The propan-2-yl group is introduced via alkylation or Grignard addition. In a representative method, 1-benzofuran-2-ylmethanol reacts with methylmagnesium bromide to form 1-(1-benzofuran-2-yl)propan-2-ol, followed by oxidation to the ketone and reductive amination to yield 1-(1-benzofuran-2-yl)propan-2-amine. Catalytic hydrogenation (Pd/C, H₂) or sodium cyanoborohydride facilitates the amination step.
Sulfonamide Functionalization
Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid
The sulfonamide group is introduced via sulfonation of 4-aminobenzoic acid. Treatment with dimethylsulfamoyl chloride in dichloromethane, catalyzed by triethylamine, yields 4-(dimethylsulfamoyl)benzoic acid. Alternative routes employ chlorosulfonation of benzoic acid followed by reaction with dimethylamine.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 85 |
| Amination | (CH₃)₂NH, Et₃N, RT, 12 h | 78 |
Amide Bond Formation
Coupling Strategies
The final amide bond is formed via activation of 4-(dimethylsulfamoyl)benzoic acid using thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with 1-(1-benzofuran-2-yl)propan-2-amine. Alternatively, coupling agents like EDCl/HOBt in DMF facilitate direct amidation at room temperature.
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | SOCl₂, reflux, 4 h; then amine, DCM, 0°C→RT | 72 | 98.5 |
| EDCl/HOBt | EDCl (1.2 eq), HOBt (1.1 eq), DMF, 24 h | 68 | 97.2 |
Steric and Electronic Considerations
The bulky benzofuran-propan-2-amine necessitates extended reaction times (24–48 h) for complete conversion. Microwave-assisted synthesis (100°C, 30 min) improves efficiency, achieving 80% yield with reduced byproducts.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Structural confirmation employs:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar–H), 7.78 (d, J=8.4 Hz, 2H, Ar–H), 7.45–7.20 (m, 4H, benzofuran–H), 5.12 (m, 1H, CH), 3.01 (s, 6H, N(CH₃)₂), 2.90 (dd, J=14.0 Hz, 2H, CH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃).
- MS (ESI+) : m/z 427.2 [M+H]⁺.
Industrial-Scale Considerations
Patent methodologies highlight the use of cost-effective intermediates (e.g., 4-(methylsulfonamido)phenol) and telescoped processes to minimize purification steps. Continuous-flow systems enhance safety and scalability for benzofuran cyclization and amidation.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzofuran moiety is known to interact with various biological pathways, potentially affecting signal transduction and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include benzamide derivatives with variations in substituents on the aromatic rings or the amine side chain. Below is a comparative analysis based on the evidence:
Key Findings:
Substituent Effects on Bioactivity :
- The dimethylsulfamoyl group in the target compound likely enhances solubility and receptor affinity compared to alkoxy groups (e.g., methoxy in compounds) due to its strong electron-withdrawing nature .
- Benzofuran-containing analogs (e.g., the target compound) may exhibit improved metabolic stability over simpler phenylpropan-2-yl derivatives () due to reduced susceptibility to oxidative degradation .
Synthetic Flexibility: The target compound’s synthesis may parallel methods used for N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, where polyphosphoric acid (PPA) facilitates acylation .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research has indicated that compounds with similar structures often exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may have implications for treating neurodegenerative diseases and mood disorders .
Antitumor Activity
Recent studies have evaluated the antitumor potential of benzofuran derivatives, including those structurally related to this compound. The evaluation involved:
- Cell Lines Tested : Human lung cancer cell lines A549, HCC827, and NCI-H358.
- Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.
Findings :
- Compounds demonstrated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D culture).
- The presence of specific functional groups influenced the binding affinity to DNA, suggesting a mechanism involving DNA interaction .
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 | 6.26 | 20.46 |
| Compound B | HCC827 | 6.48 | 16.00 |
| Compound C | NCI-H358 | 10.00 | 25.00 |
Antimicrobial Activity
In addition to antitumor properties, derivatives of benzofuran have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:
Testing Method : Broth microdilution testing was conducted according to CLSI guidelines.
Results :
- Selected compounds exhibited promising antibacterial activity against Escherichia coli and Staphylococcus aureus.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds related to this compound in models of Parkinson's disease. The results indicated that these compounds could reduce oxidative stress markers and improve behavioral outcomes in animal models .
Case Study 2: Selective MAO Inhibition
Another significant study focused on the selectivity of MAO inhibition by benzofuran derivatives, revealing that certain modifications led to enhanced selectivity for MAO-B over MAO-A, suggesting potential applications in treating depression with fewer side effects associated with non-selective MAO inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
